5-(Aminomethyl)naphthalen-1-ol hydrobromide
Overview
Description
Preparation Methods
The synthesis of 5-(Aminomethyl)naphthalen-1-ol hydrobromide typically involves the reaction of naphthalen-1-ol with formaldehyde and ammonium bromide under specific conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group. The product is then purified through recrystallization to obtain the hydrobromide salt .
Chemical Reactions Analysis
5-(Aminomethyl)naphthalen-1-ol hydrobromide undergoes various chemical reactions, including:
Scientific Research Applications
5-(Aminomethyl)naphthalen-1-ol hydrobromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)naphthalen-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
5-(Aminomethyl)naphthalen-1-ol hydrobromide can be compared with other similar compounds, such as:
Naphthalen-1-ol: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
Naphthalen-2-ol: Has the hydroxyl group at a different position, leading to variations in its chemical behavior.
5-(Aminomethyl)naphthalen-2-ol: Similar structure but with the aminomethyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(aminomethyl)naphthalen-1-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.BrH/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13;/h1-6,13H,7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYQARUHAZXIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)O)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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